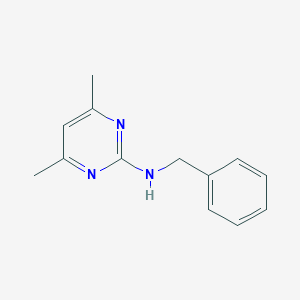

N-benzyl-4,6-dimethylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-10-8-11(2)16-13(15-10)14-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMLGWSMGIAAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 4,6 Dimethylpyrimidin 2 Amine and Its Analogs

Preparative Routes to the 4,6-Dimethylpyrimidin-2-amine Core

The foundational precursor, 4,6-dimethylpyrimidin-2-amine, is most commonly synthesized through a classical condensation reaction. This approach involves the cyclization of a guanidine (B92328) salt with a β-dicarbonyl compound, specifically acetylacetone (B45752) (2,4-pentanedione). researchgate.netgoogle.com The reaction is typically conducted in an aqueous alkaline medium, which offers significant advantages over older methods that required anhydrous solvents and elaborate recovery systems. google.com The use of an aqueous system can shorten the reaction time on an industrial scale from approximately six hours to two hours. google.com

The choice of base and guanidine salt can be varied. Common bases include alkali metal carbonates, such as sodium carbonate or potassium carbonate, and alkali metal hydroxides. google.comgoogle.comwikipedia.org Guanidine salts like guanidine hydrochloride and guanidine nitrate (B79036) are frequently employed. google.comgoogle.com The reaction temperature is a critical parameter, with optimal yields generally obtained between 95-100°C. google.com Below 50°C, the yields are often not commercially viable. google.com To enhance reaction efficiency, sonication has been utilized, achieving a 75% yield in water with sodium carbonate at 60°C within 30 minutes. chemicalbook.com

Table 1: Selected Preparative Routes for 4,6-Dimethylpyrimidin-2-amine

| Reactants | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Guanidine hydrochloride, Acetylacetone | Sodium Carbonate | Water | 60°C, 30 min, Sonication | 75% | chemicalbook.com |

| Guanidine nitrate, Acetylacetone | Sodium Carbonate | Water | 95-100°C, 2 hours | >90% | google.com |

| Guanidine hydrochloride, Acetylacetone | Sodium Carbonate | Water | 95-100°C, 2 hours | ~90% | google.com |

| Guanidine hydrochloride, Acetylacetone | Potassium Carbonate | Water | Not specified | Not specified | wikipedia.org |

N-Benzylation Strategies for Pyrimidin-2-amines

Once the pyrimidine (B1678525) core is formed, the benzyl (B1604629) group can be introduced onto the exocyclic amino group through several strategies.

Direct N-Alkylation Approaches

Direct N-alkylation is a fundamental method for forming C-N bonds. This approach typically involves the reaction of the primary amine, 4,6-dimethylpyrimidin-2-amine, with a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction is generally performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Traditional methods often employ bases like potassium carbonate. A significant challenge in this method is achieving selective mono-alkylation, as over-alkylation can lead to the formation of dibenzyl and even quaternary ammonium (B1175870) salt byproducts.

Modern catalytic systems offer more controlled and efficient alternatives. For instance, N-alkylation of amines with alcohols, including benzyl alcohol, can be achieved through the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. This process, often catalyzed by transition metal complexes such as those containing cobalt or ruthenium, involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the captured hydrogen to yield the secondary amine. rsc.org This atom-economical approach generates water as the only byproduct.

Condensation Reactions Involving Benzyl Moieties

An alternative to direct alkylation is a multi-component condensation strategy that builds the N-benzylated pyrimidine ring in a single pot. An analogous process is used for the synthesis of the fungicide Pyrimethanil (N-phenyl-4,6-dimethylpyrimidin-2-amine). researchgate.net In this type of reaction, a substituted guanidine is first formed and then cyclized. For the synthesis of the target compound, benzylamine (B48309) would first be reacted with cyanamide (B42294) in the presence of an acid to generate a benzylguanidinium salt. This intermediate, without being isolated, is then reacted with acetylacetone in the presence of a base to yield N-benzyl-4,6-dimethylpyrimidin-2-amine. researchgate.net This one-pot process is efficient for creating N-aryl and potentially N-benzyl pyrimidin-2-amines.

Multi-Step Synthesis of this compound Derivatives

Functionalization of the pyrimidine ring itself, followed by N-benzylation, provides access to a wider range of derivatives.

Halogenation Followed by Benzylation

The pyrimidine ring of 2-amino-4,6-dimethylpyrimidine (B23340) can be halogenated at the 5-position, which is activated towards electrophilic substitution. The direct chlorination or bromination of 2-amino-4,6-dimethylpyrimidine proceeds to give the corresponding 2-amino-5-halo-4,6-dimethylpyrimidine. mdpi.com A notable improvement in yield is achieved by conducting the halogenation in the presence of a carbonate or oxide of a group 2a metal, such as calcium carbonate. mdpi.com For example, passing chlorine gas through an aqueous solution of 2-amino-4,6-dimethylpyrimidine and calcium carbonate at 70-75°C yields the 5-chloro derivative. mdpi.com

Once the halogen is installed at the 5-position (e.g., 2-amino-5-chloro-4,6-dimethylpyrimidine or its bromo analog), this halogenated intermediate can undergo subsequent N-benzylation via the direct alkylation methods described previously. Alternatively, the halogen can be substituted in a nucleophilic aromatic substitution reaction. For example, related 4,6-dichloropyrimidines readily undergo monoamination when heated with amines in a solvent like DMF, demonstrating the viability of substituting chloro groups on the pyrimidine ring. This suggests that a subsequent reaction of a halogenated 2-amino-4,6-dimethylpyrimidine with benzylamine, potentially under palladium catalysis, could be a viable route to derivatives like N-benzyl-5-halo-4,6-dimethylpyrimidin-2-amine.

Reactions of 4,6-Dimethylpyrimidin-2-ylcyanamide with Amine Derivatives

A sophisticated route to N-substituted guanidine derivatives involves the use of a pyrimidinyl cyanamide intermediate. The precursor, N-(4,6-dimethylpyrimidin-2-yl)cyanamide, can be synthesized and subsequently reacted with amines. researchgate.netmdpi.com The reaction of N-(4,6-dimethylpyrimidin-2-yl)cyanamide with an amine, such as benzylamine, in the presence of an acid catalyst like hydrochloric acid, leads to the formation of an N,N'-disubstituted guanidine. researchgate.net This reaction proceeds via the acid-promoted amination of the cyanamide's nitrile group. This method has been successfully applied to synthesize a variety of guanidines by reacting the pyrimidine cyanamide with a range of aniline (B41778) derivatives, indicating its potential applicability for reaction with benzylamine to produce N-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. researchgate.net

Formation of Thiourea (B124793) and Sulfenamide Derivatives

The introduction of thiourea and sulfonamide moieties to a pyrimidine scaffold is a common strategy for developing new derivatives. nih.gov A general and effective method for creating pyrimidine-based thiourea compounds involves the reaction of an appropriate amino-pyrimidine with various isothiocyanates. nih.govresearchgate.net This reaction typically proceeds under non-catalytic conditions. researchgate.net

For instance, a series of novel sulphonyl thiourea derivatives featuring a pyrimidine ring were synthesized through a one-pot procedure. The synthesis starts with the reaction of substituted acetophenones and benzaldehydes to form chalcones. These chalcones are then reacted with guanidine hydrochloride to produce 2-amino-4,6-diarylpyrimidines. The key step involves reacting these amino-pyrimidines with p-toluenesulphonyl isothiocyanate in the presence of anhydrous acetone (B3395972) to yield the final sulphonyl thiourea compounds. nih.gov

Similarly, another approach involves the sequential modification of a pyrimidine core, beginning with a Suzuki cross-coupling reaction, followed by amination and reduction. The resulting amine is then reacted with different aryl isothiocyanates to produce a range of pyrimidine-thiourea derivatives. nih.gov

| Starting Pyrimidine Derivative | Reagent | Resulting Derivative Type | Reference |

|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | p-Toluenesulphonyl isothiocyanate | Sulphonyl Thiourea | nih.gov |

| 4-(3-(trifluoromethyl)phenylamino)-6-aminopyrimidine | Aryl isothiocyanates | Aryl Thiourea | nih.gov |

| Various amines (for general thiourea synthesis) | Isothiocyanates | Substituted Thiourea | researchgate.net |

Schiff Base Condensation Reactions from 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Schiff base derivatives are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of pyrimidine analogs, 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, also known as sulfamethazine (B1682506) or sulphadimidine, serves as a valuable primary amine precursor. nih.govresearchgate.netcrescentchemical.com

The synthesis of these Schiff bases is typically straightforward. The general procedure involves reacting sulfamethazine with a chosen aldehyde in an alcoholic solvent, such as ethanol (B145695). The reaction mixture is then heated under reflux for several hours. nih.govresearchgate.net For example, reacting sulfamethazine with 5-chlorosalicylaldehyde (B124248) in ethanol and refluxing for three hours yields the corresponding Schiff base, 4-((5-chloro-2-hydroxybenzylidene)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide. nih.gov The product often precipitates from the solution upon cooling and can be purified by recrystallization. researchgate.net This method is versatile and has been used to condense sulfamethazine with various substituted aldehydes. nih.gov

| Aldehyde Reactant | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 5-Chlorosalicylaldehyde | Ethanol | 3 hours (reflux) | Not specified | nih.gov |

| 2-Hydroxybenzaldehyde (Salicylaldehyde) | Ethanol | 5 hours (reflux) | 85% | researchgate.net |

| General Aromatic Aldehydes | Methanol | 3-5 hours (reflux) | Up to 85% | nih.gov |

Industrial Scale Synthesis Considerations for Pyrimidine Derivatives

Transitioning the synthesis of pyrimidine derivatives from laboratory benchtop to industrial scale introduces several critical considerations aimed at ensuring efficiency, cost-effectiveness, safety, and product quality. researchgate.netgoogle.com

Reaction Conditions and Catalysis: Temperature control is a crucial factor. Calorimetric investigations have shown that for certain pyrimidine syntheses, such as the reaction of 2-chloropyrimidine (B141910) with an alkali cyanide, maintaining lower reaction temperatures (e.g., 15-35°C) can lead to higher yields compared to reactions run at elevated temperatures. google.com The choice and amount of catalyst are also vital. For instance, in the aforementioned cyanation reaction, using 1,4-diazabicyclo nih.govnih.govnih.govoctane (DABCO) as a catalyst is effective, with an optimal amount being 0.05 to 0.2 molar equivalents relative to the starting material. google.com

Process Monitoring and Control: To optimize industrial production, in-process controls are essential. Monitoring the reaction progress, for example by tracking the ratio of starting material to product, allows for the reaction to be stopped at the optimal point, maximizing yield and minimizing the formation of impurities. google.com

Work-up and Purification: The procedures for isolating and purifying the product must be scalable. Common industrial methods include extraction with appropriate solvents, such as a mixture of tert-butyl methyl ether (TBME) and n-hexane, after diluting the reaction mixture with water. google.com For solid products, purification often involves crystallization, which can be scaled up to handle large volumes. The feasibility of gram-scale cyclization reactions for certain pyrimidine derivatives has been validated, suggesting that these processes are adaptable to various industrial settings. researchgate.net

Precursor Synthesis: The efficient large-scale production of the final product is dependent on the availability and synthesis of its precursors. For example, the synthesis of the common precursor 2-amino-4,6-dimethylpyrimidine from a guanidine salt and acetyl acetone in an aqueous alkaline medium is a well-established process suitable for commercial-sized batches. google.com

Chemical Reactivity and Transformation of N Benzyl 4,6 Dimethylpyrimidin 2 Amine Derivatives

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in N-benzyl-4,6-dimethylpyrimidin-2-amine derivatives can undergo nucleophilic substitution, although the electron-donating nature of the amino group can make the ring less reactive towards nucleophiles. However, the presence of leaving groups, such as a chloro group, on the pyrimidine ring facilitates these reactions. For instance, 4-chloro-6-methylpyrimidin-2-amine can undergo Suzuki coupling, a palladium-catalyzed cross-coupling reaction, with pyridine-3-boronic acid to yield 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine. mdpi.com This reaction demonstrates the feasibility of introducing aryl substituents onto the pyrimidine core.

The amino group itself can act as a nucleophile. In the synthesis of this compound, the parent 2-aminopyrimidine can be benzylated. This reaction can be challenging due to the electron-deficient nature of the amino group. mdpi.com Dropwise addition of benzyl (B1604629) bromide to a heated solution of the aminopyrimidine and a base like potassium carbonate in DMF is a method used to achieve monobenzylation and avoid N,N-dibenzylation. mdpi.com

It is important to note that the reactivity of amines in nucleophilic substitution reactions can be complex. While they can act as effective nucleophiles to displace leaving groups, they can also undergo multiple substitutions, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com Careful control of reaction conditions is therefore essential to achieve the desired product.

Reactions Involving the Amino and Benzyl Moieties

While specific examples of aminolysis reactions involving N-acyl-4,6-dimethylpyrimidine-2-thiones with this compound were not found in the provided search results, the general reactivity of pyrimidine-2-thiones suggests that such reactions are plausible. Pyrimidine-2-thiones are known to react with various nucleophiles.

The benzyl group attached to the amino moiety is susceptible to both oxidative and reductive cleavage. Oxidative debenzylation of N-benzyl amines can be achieved using various reagents, including cerium(IV) ammonium nitrate (B79036) (CAN), which is a strong one-electron oxidant. researchgate.net Electrochemical methods also offer a green chemistry approach to selectively cleave the benzyl C-N bond without the need for metal catalysts or external oxidants. mdpi.com This process involves a single-electron oxidation at the anode to form a nitrogen radical cation intermediate. mdpi.com

Reductive debenzylation is a common method for removing the N-benzyl protecting group. Catalytic transfer hydrogenation using ammonium formate as the hydrogen source in the presence of a palladium catalyst is an effective and rapid method for this transformation. mdma.ch This method has been successfully applied to a variety of N-benzyl derivatives of amines and amino acids. mdma.ch

The pyrimidine ring itself can also be involved in reductive transformations. For instance, the reduction of a Schiff base precursor, (E)-N-benzylidenepyridin-2-amine, with sodium borohydride in the presence of acetic acid yields N-benzylpyridin-2-amine. nih.gov

Coupling Reactions (e.g., Suzuki, Heck) for Extended Architectures

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for constructing extended molecular architectures from pyrimidine derivatives. As mentioned earlier, 4-chloro-6-methylpyrimidin-2-amine can undergo Suzuki coupling with pyridine-3-boronic acid. mdpi.com Similarly, Buchwald-Hartwig amination, another palladium-catalyzed reaction, can be used to arylate the amino group of pyrimidin-2-amines. mdpi.com These reactions allow for the introduction of various aryl and heteroaryl substituents, leading to a diverse range of N-aryl-4-(substituted)pyrimidin-2-amine derivatives. mdpi.com

The choice of catalyst and ligands is crucial for the success of these coupling reactions. For example, dichlorobis(triphenylphosphine)palladium(II) is a common catalyst for Suzuki couplings, while a combination of a palladium precursor and a bulky electron-rich phosphine ligand like Xantphos is often used for Buchwald-Hartwig aminations. mdpi.com

Table 1: Examples of Coupling Reactions on Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Coupling Reaction | Catalyst/Reagents | Product | Yield | Reference |

| 4-chloro-6-methylpyrimidin-2-amine | pyridine-3-boronic acid | Suzuki | Pd(PPh3)2Cl2, Na2CO3 | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 74% | mdpi.com |

| 4-(pyridin-3-yl)pyrimidin-2-amine | 2,4-dimethylbenzyl bromide | N-Benzylation | K2CO3, DMF | N-(2,4-dimethylbenzyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 39% | mdpi.com |

Cyclization Reactions to Form Fused Heterocyclic Systems

Pyrimidine derivatives, including pyrimidine-2-thiones, can serve as precursors for the synthesis of fused heterocyclic systems. For example, the reaction of pyrimidine-2-thiones with appropriate reagents can lead to the formation of thieno[2,3-d]pyrimidines. researchgate.net While a specific cyclization reaction for this compound was not detailed, the general reactivity of the pyrimidine scaffold suggests its potential as a building block in the synthesis of more complex heterocyclic structures. The synthesis of pyrimidine-2-thione derivatives can be achieved through the reaction of a β-diketone like benzoyl acetone (B3395972) with thiosemicarbazide. sciencepublishinggroup.com

Esterification and Amidation Reactions of Pyrimidine-2-thiones

Pyrimidine-2-thiones can be converted to their corresponding S-substituted derivatives, which can then undergo further transformations. For instance, the reaction of a pyrimidine-2-thione with p-aminobenzoic acid can lead to the formation of a benzamide derivative. sciencepublishinggroup.com This indicates the potential for amidation reactions. While direct esterification of the thione group is not typical, conversion to a more reactive intermediate could facilitate such reactions.

Advanced Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction Studies of N-benzyl-4,6-dimethylpyrimidin-2-amine Analogs

Single crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Although the crystal structure of this compound itself is not extensively reported, analysis of closely related analogs provides significant insight into the expected molecular geometry, bonding, and intermolecular interactions.

Studies on analogs such as N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide reveal key geometric features. In this analog, the pyrimidine (B1678525) ring is essentially planar, a common characteristic of such aromatic systems. wikipedia.org The exocyclic N-benzyl group will adopt a specific conformation relative to the pyrimidine ring, influenced by steric hindrance and electronic effects. The bond lengths within the pyrimidine ring are consistent with aromatic character, showing values intermediate between typical single and double bonds. For instance, in a cocrystal of 2-amino-4,6-dimethoxypyrimidine, the C-N bond lengths within the ring are reported to be in the range of 1.324(2) Å to 1.350(2) Å. bibliotekanauki.pl

Table 1: Selected Crystallographic Data for an Analog, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide wikipedia.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| β (°) | 91.540(4) |

| Z (molecules per unit cell) | 4 |

Analysis of Hydrogen Bonding Interactions and Supramolecular Assembly

Hydrogen bonding plays a crucial role in dictating the solid-state packing of aminopyrimidine derivatives. The secondary amine (N-H) group is a potent hydrogen bond donor, while the ring nitrogen atoms are effective acceptors. This combination facilitates the formation of robust and predictable supramolecular synthons.

A common motif observed in related crystal structures is the formation of centrosymmetric dimers via paired N-H···N hydrogen bonds. rsc.orgresearchgate.net For example, in the crystal structure of 2-benzylamino-4,6-bis(benzyloxy)pyrimidine, molecules are linked into dimers with a graph-set motif of R²₂(8). researchgate.netresearchgate.net This same R²₂(8) motif is also observed in crystalline 4,6-Dimethylpyrimidin-2-amine, where it connects molecules into zigzag ribbons. mdpi.com These interactions are strong, with N···N distances around 3.0 Å. researchgate.net

Table 2: Hydrogen Bond Parameters for Analogs of this compound

| Compound | Donor-H···Acceptor | D···A (Å) | H···A (Å) | D-H···A (°) | Motif |

| 2-benzylamino-4,6-bis(benzyloxy)pyrimidine researchgate.netresearchgate.net | N-H···N | 2.997(2) | 2.13 | 170 | R²₂(8) dimer |

| 2-amino-4,6-dimethoxypyrimidine researchgate.net | N-H···N | 3.106(2) | 2.23 | 171 | Chain |

| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide wikipedia.org | N-H···N (inter) | - | - | - | Packing |

| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide wikipedia.org | N-H···S (intra) | - | - | - | Molecular |

Tautomeric Forms in the Solid State

While this compound is expected to exist predominantly in the amine form, the potential for tautomerism is an important consideration in pyrimidine chemistry. Studies on related systems, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown that different tautomeric forms can be isolated in the solid state. semanticscholar.orgjocms.org Recrystallization of this compound under different conditions yielded crystals containing either the 1H-keto tautomer or a 1:1 mixture of the 1H-keto and 3H-keto tautomers. semanticscholar.org This demonstrates that crystal packing forces and the crystallization environment can stabilize different tautomers. For this compound, this implies the theoretical possibility of an imine tautomer, where the proton from the exocyclic nitrogen migrates to one of the ring nitrogens, although the amino form is overwhelmingly favored energetically. The presence of the benzyl (B1604629) group further stabilizes the amino tautomer.

Spectroscopic Methods for Structural Assignment (IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for providing information about its electronic environment and bonding.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Based on the analysis of the parent compound, 2-amino-4,6-dimethylpyrimidine (B23340), and other N-aryl pyrimidines, the following key vibrations are anticipated:

N-H Stretching: A sharp to moderately broad band in the region of 3300-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group.

Aromatic C-H Stretching: Multiple weak to medium bands above 3000 cm⁻¹ associated with the C-H bonds of the pyrimidine and benzyl rings.

Aliphatic C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C=N and C=C Stretching: A series of strong to medium intensity bands between 1500 and 1650 cm⁻¹ are characteristic of the pyrimidine ring stretching vibrations. A prominent band around 1580-1600 cm⁻¹ is typical for 2-aminopyrimidines.

N-H Bending: A medium intensity band around 1600-1650 cm⁻¹, which may overlap with ring stretching modes.

C-H Bending: Bands for methyl and methylene scissoring and bending appear in the 1370-1470 cm⁻¹ region.

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 700-850 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton:

Benzyl Protons: The five protons of the phenyl ring will appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. The two methylene (CH₂) protons of the benzyl group are expected to appear as a singlet or a doublet around δ 4.3-4.6 ppm. If there is restricted rotation around the C-N bond or if the molecule is in a chiral environment, these two protons can become diastereotopic and appear as two distinct signals, each split into a doublet (a geminal coupling).

Pyrimidine Ring Proton: A singlet corresponding to the lone proton at the C5 position of the pyrimidine ring, expected around δ 6.5 ppm.

Methyl Protons: A sharp singlet integrating to six protons for the two equivalent methyl groups at the C4 and C6 positions, typically appearing around δ 2.3-2.5 ppm.

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on solvent and concentration, often found between δ 7.0 and 9.0 ppm.

¹³C NMR: The carbon NMR spectrum will corroborate the structure:

Pyrimidine Carbons: The C4/C6 carbons bearing the methyl groups are expected around δ 167 ppm, the C2 carbon attached to the amino group around δ 160 ppm, and the C5 carbon around δ 111-114 ppm.

Benzyl Carbons: The CH₂ carbon should appear around δ 48-50 ppm. The aromatic carbons of the benzyl group will resonate in the δ 127-140 ppm range, with the ipso-carbon (attached to the CH₂) appearing around δ 139 ppm.

Methyl Carbons: A single signal for the two equivalent methyl carbons is expected around δ 24 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound (molar mass: 213.28 g/mol ) is expected to show:

Molecular Ion Peak (M⁺•): A prominent molecular ion peak at m/z = 213.

Major Fragmentation Pathways: The fragmentation of N-benzyl substituted amines and pyrimidines is well-characterized.

Alpha-Cleavage: Cleavage of the C-C bond between the phenyl ring and the methylene group is a dominant pathway for benzylamines. This leads to the loss of a phenyl radical (C₆H₅•) to give a fragment, or more commonly, the formation of a stable tropylium cation (C₇H₇⁺) at m/z = 91 , which is often the base peak in the spectrum.

Benzylic Cleavage: Cleavage of the N-CH₂ bond can lead to the formation of the [M-C₇H₇]⁺ fragment, corresponding to the 4,6-dimethylpyrimidin-2-amine cation at m/z = 122 .

Pyrimidine Ring Fragmentation: Subsequent fragmentation of the pyrimidine moiety can occur, though the formation of the tropylium cation is typically the most favorable pathway.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Region |

| IR | ν(N-H) stretch | ~3300-3450 cm⁻¹ |

| ν(C=N/C=C) stretch | ~1500-1650 cm⁻¹ | |

| ¹H NMR | δ(CH₃) (s, 6H) | ~2.3-2.5 ppm |

| δ(CH₂) (s, 2H) | ~4.3-4.6 ppm | |

| δ(C₅-H) (s, 1H) | ~6.5 ppm | |

| δ(Ar-H) (m, 5H) | ~7.2-7.5 ppm | |

| δ(N-H) (br s, 1H) | ~7.0-9.0 ppm | |

| ¹³C NMR | δ(CH₃) | ~24 ppm |

| δ(CH₂) | ~48-50 ppm | |

| δ(C₅) | ~111-114 ppm | |

| δ(Ar-C) | ~127-140 ppm | |

| δ(C₂) | ~160 ppm | |

| δ(C₄/C₆) | ~167 ppm | |

| MS (EI) | [M]⁺• | m/z 213 |

| [M-C₆H₅]⁺ or [C₇H₇]⁺ | m/z 91 (Tropylium cation, likely base peak) | |

| [M-C₇H₇]⁺ | m/z 122 |

Computational and Theoretical Investigations of N Benzyl 4,6 Dimethylpyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed to optimize the molecular geometry and compute various electronic properties. dergipark.org.trirjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netmaterialsciencejournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For pyrimidine (B1678525) derivatives, the HOMO is often localized on the electron-rich pyrimidine ring and the amino group, while the LUMO can be distributed across the aromatic systems. This distribution dictates how the molecule interacts with other chemical species. Calculations for similar pyrimidine structures show that the energy gap can influence biological activity. dergipark.org.tr

Table 1: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.35 |

| Energy Gap (ΔE) | 4.90 |

Note: These values are representative examples based on DFT calculations for related pyrimidine compounds and are for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. irjweb.com It is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles. The map uses a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In N-benzyl-4,6-dimethylpyrimidin-2-amine, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to be electron-rich (red regions), making them likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms attached to the amino group would exhibit a positive potential (blue regions). materialsciencejournal.org

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational changes and interaction dynamics of a compound, such as this compound, with its environment, for instance, a biological receptor or a solvent. nih.gov By solving Newton's equations of motion, MD simulations can reveal the stability of ligand-receptor complexes, identify key intermolecular interactions like hydrogen bonds, and calculate binding free energies. nih.gov This technique is essential for validating the results of molecular docking and for understanding the dynamic behavior that governs molecular recognition.

Tautomerism and Conformational Energy Landscape Analysis

This compound can exist in different tautomeric forms, primarily involving the migration of a proton. The most common is the amino-imino tautomerism.

Amino form: The proton is attached to the exocyclic nitrogen atom. This is the form represented by the standard name of the compound.

Imino form: The proton moves to one of the nitrogen atoms within the pyrimidine ring, resulting in an exocyclic imine double bond.

Studies on analogous compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown that while different tautomers can exist, one form is often more stable in the solid state. nih.govresearchgate.net Quantum chemical calculations can predict the relative energies of these tautomers, indicating which form is likely to predominate under specific conditions.

Furthermore, the molecule possesses conformational flexibility due to the rotation around the single bonds, particularly the bond connecting the benzyl (B1604629) group to the amino nitrogen and the bond between the amino nitrogen and the pyrimidine ring. Conformational analysis involves mapping the potential energy surface as a function of these rotational angles (dihedral angles) to identify the most stable, low-energy conformations. This analysis is crucial as the specific conformation of the molecule often dictates its ability to bind to a receptor.

In Silico Modeling of Ligand-Receptor Interactions (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor binding. researchgate.netlew.ro

For this compound, docking studies would involve placing the molecule into the active site of a target protein. The process uses a scoring function to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. The results can reveal plausible binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. nih.gov For instance, docking studies on similar pyrimidine derivatives have been used to investigate their potential as inhibitors for targets like E. coli DNA gyrase B and various kinases. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for Pyrimidine Derivatives against a Kinase Target

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -8.1 | LYS78, GLU95, LEU150 |

| Derivative B | -7.9 | LYS78, ASP159 |

| Derivative C | -7.5 | GLU95, LEU150 |

Note: This table presents hypothetical data for illustrative purposes to show typical results from a molecular docking study.

Biological and Agronomic Applications of N Benzyl 4,6 Dimethylpyrimidin 2 Amine Analogs

Antimicrobial Efficacy Studies

Analogs of N-benzyl-4,6-dimethylpyrimidin-2-amine have demonstrated a broad range of antimicrobial activities, showing potential as both antibacterial and antifungal agents.

Antibacterial Spectrum and Potency

The antibacterial efficacy of pyrimidine (B1678525) derivatives has been a subject of extensive research. Studies have shown that certain N-benzyl pyrimidine analogs exhibit significant activity against various bacterial strains. For instance, a series of 2,4-diamino-5-benzylpyrimidines displayed high in vitro activity against anaerobic bacteria such as Bacteroides species and Fusobacterium. nih.gov Some of these compounds were found to be as effective as or even more potent than metronidazole, a standard antibiotic. nih.gov The activity of these analogs is often attributed to their ability to inhibit dihydrofolate reductase, an essential enzyme in bacterial metabolism. nih.gov

Furthermore, research into N-benzylisatin Schiff bases, which share structural similarities with the benzyl (B1604629) group of the target compound, has revealed moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Similarly, novel pyrimidine and pyrimidopyrimidine analogs have shown excellent antimicrobial activities when compared with the reference drug ampicillin. nih.gov The introduction of different substituents on the pyrimidine ring and the benzyl group can significantly influence the antibacterial spectrum and potency. For example, some dihydropyrimidine analogs have shown significant inhibition of various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). acs.org

Table 1: Antibacterial Activity of Selected Pyrimidine Analogs

| Compound Type | Bacterial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 2,4-Diamino-5-benzylpyrimidines | Bacteroides spp., Fusobacterium | High in vitro activity, comparable to metronidazole | nih.gov |

| N-benzylisatin Schiff bases | Gram-positive and Gram-negative bacteria | Moderate antibacterial activity | |

| Dihydropyrimidine analogs | Staphylococcus aureus (including MRSA) | Significant inhibition | acs.org |

| Pyrimidine and pyrimidopyrimidine analogs | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Excellent antimicrobial activities | nih.gov |

Antifungal Activity Assessment

In addition to their antibacterial properties, this compound analogs and related pyrimidine derivatives have been evaluated for their antifungal potential. Studies on novel pyrimidine derivatives have demonstrated their efficacy against fungal species such as Candida albicans and Aspergillus flavus. nih.gov Certain synthesized compounds exhibited excellent antifungal activities when compared to the standard drug clotrimazole. nih.gov

The antifungal activity of these compounds is often linked to their molecular structure. For instance, research on N-(4-halobenzyl)amides has shown that these compounds can inhibit the growth of various Candida species, including strains resistant to fluconazole. mdpi.com The presence of a benzyl group appears to be a crucial factor in the antifungal action of these molecules. mdpi.com Further modifications to the pyrimidine and benzyl rings could lead to the development of more potent and selective antifungal agents.

Table 2: Antifungal Activity of Selected Pyrimidine Analogs

| Compound Type | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| Pyrimidine and pyrimidopyrimidine analogs | Candida albicans, Aspergillus flavus | Excellent antifungal activities | nih.gov |

| N-(4-Halobenzyl)amides | Candida spp. (including fluconazole-resistant strains) | Potent antifungal activity | mdpi.com |

| N-benzyl derivatives of Tetramycin B | Not specified | High antifungal activity with low toxicity | researchgate.net |

| 2-Amino-4-(1-naphthyl)-6-arylpyrimidines | A. flavus, C. albicans, Mucor, Candida 6 | Significant activity | researchgate.net |

Antiviral Properties

The antiviral potential of pyrimidine derivatives has been an active area of investigation. The pyrimidine scaffold is a key component of nucleosides, making its analogs prime candidates for interfering with viral replication. Research on N-heterocycles has highlighted their ability to affect various stages of the viral life cycle. nih.gov

Specifically, certain pyrimidine derivatives have shown promise as antiviral agents. For example, some 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been explored for their antiviral and anticancer activities. mdpi.com While direct studies on the antiviral properties of this compound are limited, the broader class of pyrimidine-containing compounds has demonstrated antiviral efficacy, suggesting that analogs of the target compound could also possess such properties.

Anticancer Activity Research

The development of novel anticancer agents is a critical area of medicinal chemistry, and pyrimidine derivatives have emerged as a promising class of compounds. Several studies have highlighted the anticancer potential of N-benzyl pyrimidine analogs.

Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives, for instance, has led to the identification of potent inhibitors of USP1/UAF1 deubiquitinase, a promising target for anticancer therapies. nih.gov These compounds have shown activity against non-small cell lung cancer cells. nih.gov Another study on new pyrimidine derivatives structurally related to a known anticancer agent, RDS 3442, found that the N-benzyl counterpart exhibited a significant decrease in cell viability in various tumor cell lines, including glioblastoma, triple-negative breast cancer, and colon cancer. nih.gov The introduction of a p-F benzyl ring on the nitrogen of the aniline (B41778) residue led to a notable increase in activity. nih.gov

Furthermore, a novel series of N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6,7-dimethoxyquinazoline-2,4-diamines were designed and synthesized, showing promising anti-cancer properties against human colon-rectal cell lines. researchgate.net These findings underscore the potential of N-benzyl pyrimidine analogs as a scaffold for the development of new anticancer drugs.

Table 3: Anticancer Activity of Selected Pyrimidine Analogs

| Compound Type | Cancer Cell Line(s) | Mechanism/Target | Reference |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer | USP1/UAF1 deubiquitinase inhibition | nih.gov |

| N-benzyl aminopyrimidine derivatives | Glioblastoma, triple-negative breast cancer, colon cancer | Induction of cell viability decrease | nih.gov |

| N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6,7-dimethoxyquinazoline-2,4-diamines | Human colon-rectal cell lines (HT-29, COLO-205) | VEGFR-2 kinase inhibition, apoptosis induction | researchgate.net |

| Indazol-pyrimidine-based derivatives | MCF-7 (breast cancer), A549 (lung cancer) | Cytotoxic inhibitory activity | mdpi.com |

| Alkyl (α-alkylamino-arylmethyl-)phenyl phosphinates | PANC-1 (pancreas), U266 (myeloma) | Cytotoxic activity | mdpi.com |

Enzyme Inhibition Studies

The biological activity of many compounds is rooted in their ability to inhibit specific enzymes. For N-benzyl pyrimidine analogs, a significant area of research has been their role as enzyme inhibitors, particularly in the context of cancer therapy.

As mentioned previously, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This enzyme is involved in the DNA damage response, and its inhibition represents a promising strategy for cancer treatment. The identified compounds, such as ML323, exhibit nanomolar inhibitory potency. nih.gov The inhibition of this enzyme leads to increased monoubiquitinated PCNA levels and decreased cell survival in cancer cells. nih.gov This demonstrates the potential of N-benzyl pyrimidine analogs to be developed as targeted enzyme inhibitors for therapeutic purposes.

Applications in Agriculture

Beyond their medicinal applications, pyrimidine derivatives have also found utility in the agricultural sector. The structural diversity of these compounds allows for their application as plant growth regulators and herbicides.

A study on 4,6-dimethylpyrimidine 2-thiosubstituted derivatives, which are structurally related to this compound, revealed that these compounds exhibit pronounced plant growth-stimulating activity. researchgate.net This suggests that analogs of the target compound could be developed as novel agents to enhance crop yields. The pyrimidine ring is a common feature in various herbicides, indicating the potential for developing new agrochemicals based on this scaffold. researchgate.net The exploration of this compound analogs in agriculture remains a promising area for future research.

Herbicidal Activity

Recent research has explored the herbicidal potential of various pyrimidine derivatives, including analogs of this compound. Studies on phenylpyrimidine derivatives have demonstrated their efficacy as pre-emergent herbicides. These compounds, which share the core pyrimidine structure, are capable of inhibiting specific enzymes crucial for plant growth and development, ultimately leading to the death of the targeted weed species thepharmajournal.com.

A series of highly functionalized phenylpyrimidine-5-carboxylate derivatives were synthesized and evaluated for their pre-emergent herbicidal activity against Raphanus sativus (radish). The results indicated that the unsubstituted phenylpyrimidine-5-carboxylate derivative exhibited greater herbicidal activity than its chloro and methoxy substituted counterparts, although it was less potent than the commercial herbicide pendimethalin thepharmajournal.com.

Table 1: Pre-emergent Herbicidal Activity of Phenylpyrimidine-5-carboxylate Derivatives against Raphanus sativus

| Compound | Concentration (µg/ml) | % Inhibition of Seed Germination | Root Inhibition | Shoot Inhibition |

|---|---|---|---|---|

| L1A (Phenyl) | 100 | Higher than L1B | Less than L1C | Less than L1C |

| L1B (Methoxy) | 100 | Lower than L1A | Less than L1A | Less than L1A |

| L1C (Chloro) | 100 | Maximum among derivatives | Maximum among derivatives | Maximum among derivatives |

| Pendimethalin (Standard) | - | Maximum overall | Maximum overall | Maximum overall |

Data adapted from in vitro screening results. The order of herbicidal activity was found to be Pendimethalin > L1C > L1A > L1B thepharmajournal.com.

Furthermore, a library of pyrimidine–N-heterocycle hybrids, which includes the 4,6-dimethoxypyrimidine core, has been synthesized and screened for herbicidal activity. Several of these compounds demonstrated significant post-emergence herbicidal effects against various weed species at a dosage of 750 g ai per ha. Notably, a pyrimidine–tetrahydrocarbazole hybrid emerged as a promising lead compound with good to excellent herbicidal activity against five different weed species at the same application rate nih.gov.

Plant Growth Regulating Effects

While research into the specific plant growth regulating effects of this compound analogs is limited, studies on related pyrimidine structures have shown interactions with growth factor receptors. For instance, 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have been investigated as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4) nih.gov. Although this research is in the context of anti-cancer activity, it highlights the potential for pyrimidine-based molecules to interact with biological pathways that regulate cell growth and proliferation. Further research is required to determine if this activity extends to the regulation of plant growth.

Pesticidal Potential

The pesticidal properties of pyrimidine derivatives have been an active area of investigation, with several studies demonstrating their potential as insecticides and acaricides.

A series of novel pyrimidin-4-amine derivatives incorporating a 1,2,4-oxadiazole motif were synthesized and evaluated for their insecticidal activity. Several of these compounds exhibited 100% mortality against the oriental armyworm (Mythimna separata) at a concentration of 500 mg/L. However, these compounds showed no significant activity against Aphis medicagini and Tetranychus cinnabarinus researchgate.net.

In another study, novel pyrimidinamine derivatives containing a phenyloxazole moiety were designed and synthesized. Bioassays revealed that some of these compounds displayed remarkable insecticidal activities against the black bean aphid (Aphis fabae) and the carmine spider mite (Tetranychus cinnabarinus) researchgate.net. The mortality rates of selected compounds are presented below.

Table 2: Acaricidal and Insecticidal Activity of Pyrimidinamine Derivatives

| Compound | Test Organism | Concentration (mg/L) | Mortality (%) |

|---|---|---|---|

| 9a | T. cinnabarinus | 500 | 100 |

| 9d | T. cinnabarinus | 500 | 100 |

| 9h | T. cinnabarinus | 500 | 100 |

| 9i | T. cinnabarinus | 500 | 100 |

| 9j | T. cinnabarinus | 500 | 100 |

| 9k | T. cinnabarinus | 500 | 100 |

| 9o | T. cinnabarinus | 500 | 100 |

| 9q | T. cinnabarinus | 500 | 100 |

| All target compounds (9a-r) | A. fabae | 500 | Excellent |

Data from bioassays of pyrimidinamine derivatives containing a phenyloxazole moiety researchgate.net.

Furthermore, a series of benzoylpyrimidinylurea derivatives were synthesized and evaluated for their insecticidal and antifungal activities. The results indicated that these compounds exhibited larvicidal activity against the oriental armyworm and mosquito larvae. The structure-activity relationship studies revealed that the nature and position of substituents on the benzoyl ring and the pyrimidine ring significantly influenced the insecticidal potency nih.gov.

Antiangiogenic Investigations

The potential of pyrimidine derivatives as antiangiogenic agents has been explored through in silico studies. A theoretical investigation of compounds derived from (4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine) as inhibitors of VEGFR-2 kinase, a key regulator of angiogenesis, has shown promising results. The study demonstrated that these pyrimidine derivatives could effectively bind to the active site of the receptor, suggesting their potential as antiangiogenic agents semanticscholar.org. Compound 1 , 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, exhibited the lowest binding energy, indicating a strong potential for inhibition semanticscholar.org.

Table 3: In Silico Antiangiogenic Activity of Pyrimidine Derivatives

| Compound | Binding Energy (Kcal/mol) | RMSD |

|---|---|---|

| 1 | -8.116 | 0.9263 |

| 2 | -7.739 | 2.668 |

| 3 | -7.211 | 1.745 |

| 4 | -7.841 | 1.377 |

Theoretical binding energies of pyrimidine derivatives with VEGFR-2 kinase semanticscholar.org.

Additionally, in vivo studies on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have shown that these compounds can significantly block tumor-induced angiogenesis, further supporting the potential of the pyrimidine scaffold in the development of antiangiogenic therapies nih.gov.

Antioxidant Activity Evaluation

Several studies have investigated the antioxidant properties of pyrimidine derivatives. A series of novel pyrimidine acrylamides were synthesized and evaluated for their antioxidant potential. These compounds demonstrated moderate to good lipid peroxidation inhibition. Specifically, compounds 4 and 7 showed high activity in scavenging the stable free radical DPPH, indicating their potential as free-radical scavengers mdpi.commdpi.com.

Table 4: Antioxidant Activity of Pyrimidine Acrylamide Derivatives

| Compound | DPPH Radical Scavenging Activity (%) | Lipid Peroxidation Inhibition |

|---|---|---|

| 4 | High | Moderate to Good |

| 5 | High | Moderate to Good |

| 6 | Medium | Moderate to Good |

| 7 | High (82%) | Moderate to Good |

| 8 | Inactive | - |

| 9 | Inactive | - |

Antioxidant activity of novel pyrimidine acrylamides compared to the reference compound Trolox mdpi.commdpi.com.

In another study, new pyrimidine derivatives were synthesized and their antioxidant activity was evaluated. The results showed that these compounds exhibited strong scavenging activity against DPPH radicals, with some derivatives being more potent than the standard antioxidants rutin and ascorbic acid researchgate.net. The antioxidant potential is often attributed to the presence of phenolic hydroxyl groups within the molecular structure researchgate.net.

Furthermore, the antioxidant capacity of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides was investigated. These compounds, particularly those with fluorinated phenyl motifs, exhibited high interaction with the DPPH radical and were potent inhibitors of lipid peroxidation mdpi.com.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The relationship between the chemical structure of this compound analogs and their biological activity has been a key focus of several research endeavors.

In Herbicidal Activity: For phenylpyrimidine-5-carboxylate derivatives, the nature of the substituent on the phenyl ring was found to influence herbicidal efficacy. The unsubstituted derivative showed better activity than those with chloro and methoxy groups thepharmajournal.com. In the case of 6-indazolyl-2-picolinic acids, electron-donating substituents on the indazolyl ring, such as amino and methoxy groups, were found to decrease the inhibitory activity. Conversely, compounds with proton, methyl, or halogen substituents showed better activity. The position of the substituent on the indazole ring also played a role, with substitutions at positions 4, 6, and 7 being more favorable than at position 5 mdpi.com.

In Pesticidal Activity: For benzoylpyrimidinylurea derivatives, SAR studies revealed that para-substituents on the benzoyl ring led to better insecticidal activity compared to ortho-substituents. Electron-withdrawing groups in the para position, such as a trifluoromethyl group, enhanced the bioactivity nih.gov. The nature of the halogen at the 2-position of the benzoyl ring also influenced larvicidal activity, with bromine being more effective than iodine, which was more effective than chlorine nih.gov. In a series of pyrimidin-4-amine derivatives with a 1,2,4-oxadiazole moiety, the type and position of substituents on the phenyl ring attached to the oxadiazole were critical for insecticidal activity against Mythimna separata researchgate.net.

In Antiangiogenic Activity: In the in silico study of pyrimidine derivatives as VEGFR-2 kinase inhibitors, the primary SAR focus was on the impact of substituents replacing a chlorine atom on the pyrimidine core. The introduction of a 1,2,3-selenadiazol-4-yl)phenoxy group at the 4-position of the pyrimidine ring resulted in the compound with the highest binding affinity, suggesting that this bulky, selenium-containing heterocycle is beneficial for activity semanticscholar.org.

In Antioxidant Activity: For N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the presence of fluorine atoms on the aryl ring significantly influenced the antioxidant and anti-inflammatory activities. A 2,4-difluorophenyl motif was found to be the most potent LOX inhibitor mdpi.com. The presence of phenolic hydroxyl groups is also a key determinant of antioxidant function in pyrimidine derivatives researchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.